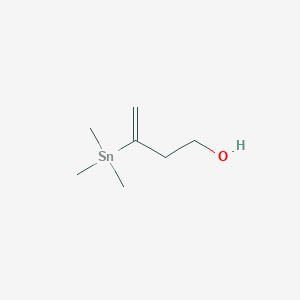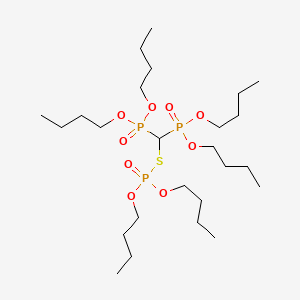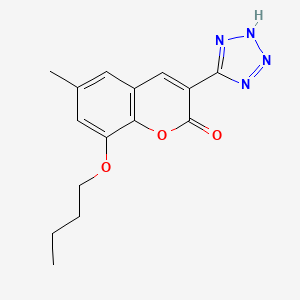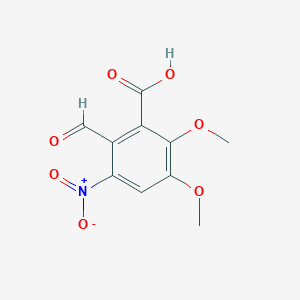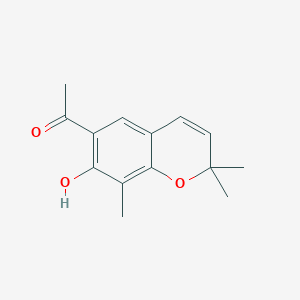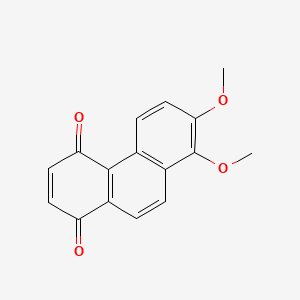
7,8-Dimethoxyphenanthrene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative characterized by its unique chemical structure, which includes two methoxy groups at the 7th and 8th positions and a quinone moiety at the 1st and 4th positions. This compound is part of the phenanthrene family, known for its occurrence in various natural sources, including plants and fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Formation of more oxidized phenanthrene derivatives.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the p38 MAPK/NF-κB pathway, which plays a crucial role in inflammatory responses
Comparación Con Compuestos Similares
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, known for its α-glucosidase inhibitory activity.
2,7-Dihydroxy-3,4,6-trimethoxyphenanthrene: Found in Aerides falcata, exhibits anti-neuroinflammatory effects.
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its bioactive properties.
Uniqueness: 7,8-Dimethoxyphenanthrene-1,4-dione stands out due to its specific substitution pattern and the presence of a quinone moiety, which imparts unique chemical reactivity and biological activity compared to other phenanthrene derivatives .
Propiedades
Número CAS |
73453-73-3 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
7,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3 |
Clave InChI |
NPZRSIKHZBZZSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


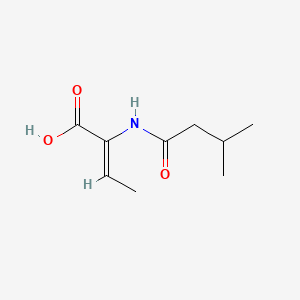
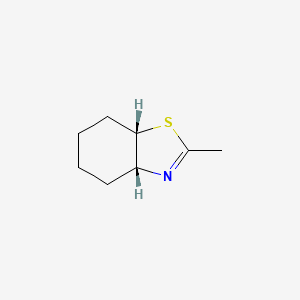

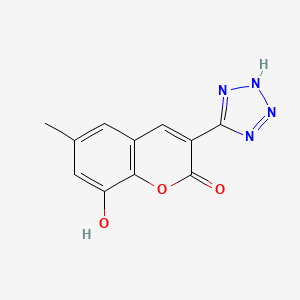
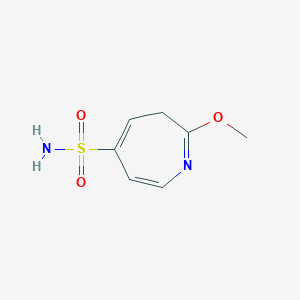
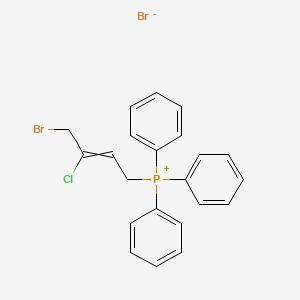
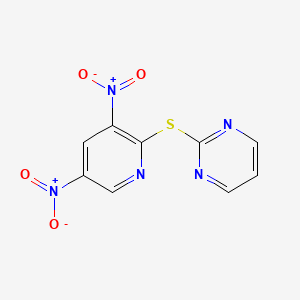
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
